molecular formula C23H27N3 B12622848 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine CAS No. 918481-39-7

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine

Cat. No.: B12622848
CAS No.: 918481-39-7
M. Wt: 345.5 g/mol
InChI Key: IPFLPLYJEWREJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine is a piperazine derivative featuring a phenylethyl group at the N-1 position and a 3-(1H-pyrrol-1-yl)benzyl substituent at the N-4 position. Piperazine derivatives are widely studied for their pharmacological versatility, particularly in targeting neurotransmitter receptors (e.g., dopamine, serotonin) and enzyme inhibition . The phenylethyl group may enhance lipophilicity and blood-brain barrier penetration, while the pyrrole-containing benzyl moiety could influence receptor binding through aromatic stacking or hydrogen bonding .

Properties

CAS No.

918481-39-7

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

1-(1-phenylethyl)-4-[(3-pyrrol-1-ylphenyl)methyl]piperazine

InChI

InChI=1S/C23H27N3/c1-20(22-9-3-2-4-10-22)25-16-14-24(15-17-25)19-21-8-7-11-23(18-21)26-12-5-6-13-26/h2-13,18,20H,14-17,19H2,1H3

InChI Key

IPFLPLYJEWREJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.

    Attachment of Pyrrole-Containing Phenylmethyl Group: The final step involves the attachment of the pyrrole-containing phenylmethyl group through a Friedel-Crafts alkylation reaction using appropriate pyrrole derivatives and phenylmethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, sulfonates, and organometallic compounds.

Scientific Research Applications

Research indicates that compounds similar to 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine exhibit a range of biological activities:

  • Antagonistic Properties : Studies have shown that derivatives of this compound can act as antagonists for various receptors, including TRPV4 (transient receptor potential vanilloid 4), which is involved in pain and inflammation pathways. For instance, certain amides derived from this structure demonstrated significant antagonistic activity against TRPV4, indicating a potential for pain management therapies .
  • Neuropharmacological Effects : The piperazine scaffold is often associated with neuroactive compounds. Research has indicated that similar structures can modulate neurotransmitter systems, suggesting that this compound may have implications in treating neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and pyrrole rings can significantly influence biological activity:

  • Substituent Effects : Electron-donating groups on the phenyl ring generally enhance binding affinity to target receptors, while electron-withdrawing groups may reduce it. For example, compounds with halogen substitutions showed improved activity compared to those with methoxy groups .
  • Amide vs. Ester Groups : The presence of an amide group was found to be critical for maintaining biological activity in certain derivatives. This highlights the importance of functional group selection in drug design .

Therapeutic Potential

The therapeutic applications of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine can be categorized as follows:

  • Pain Management : Due to its antagonistic effects on TRPV4, there is potential for development as an analgesic agent. Further studies are required to assess its efficacy and safety in clinical settings.
  • Neurological Disorders : Given its possible neuropharmacological effects, this compound could be explored for conditions such as anxiety or depression, where modulation of neurotransmitter systems is beneficial.

Case Studies

Several studies have investigated similar compounds with promising results:

StudyCompoundFindings
TRPV4 AntagonistIdentified as effective against pain pathways; IC50 values indicate potency.
Neuroactive DerivativeDemonstrated modulation of serotonin receptors; potential for treating depression.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Substituted Arylpiperazines

  • 1-(3-Trifluoromethylphenyl)piperazine (): The electron-withdrawing trifluoromethyl group enhances metabolic stability and receptor affinity. This compound showed moderate dopamine D3 receptor activity in functionalized diamino-butylbenzamides, with a synthesis yield of 45% .
  • 1-(1-Naphthyl)piperazine derivatives () : Substitution with a naphthyl group significantly increased binding affinity for D2 and 5-HT1A receptors. For example, 4-(1-phenylethyl)-1-(1-naphthyl)-piperazine demonstrated potent competition at 5-HT1A receptors (IC50 < 100 nM) .
  • 1-(2-Methoxyphenyl)piperazine () : Methoxy groups improve solubility and selectivity. A derivative, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, showed high dopamine D2 receptor affinity (Ki = 12 nM) .

Piperazine-Based CCR5 Antagonists ()

Sch-350634, a piperidine-piperazine hybrid, inhibits HIV-1 entry via CCR5 antagonism. Its 4-methyl and trifluoromethylphenyl groups contribute to oral bioavailability (>80% in primates) and potency (IC50 = 1 nM in PBMCs) .

Pharmacological Profiles

  • MT-45 () : A cyclohexyl-diphenylethyl piperazine derivative with potent analgesic activity. Its enantiomers showed varying efficacy, underscoring stereochemical impacts on activity .
  • Meclozine Metabolites () : 1-[(4-Chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]-piperazine undergoes extensive biotransformation, producing metabolites with altered pharmacokinetics (e.g., glucuronide conjugation) .

Data Tables

Table 1: Key Piperazine Derivatives and Their Properties

Compound Name Substituents Receptor Affinity/Activity Synthesis Yield Reference
1-(3-Trifluoromethylphenyl)piperazine 3-CF3-phenyl Moderate D3 selectivity 45%
4-(1-Phenylethyl)-1-(1-naphthyl)-piperazine 1-Naphthyl, phenylethyl High 5-HT1A/D2 affinity N/A
Sch-350634 Trifluoromethylphenyl, methylpiperazine CCR5 antagonist (IC50 = 1 nM) N/A
1-(2-Methoxyphenyl)piperazine derivative 2-Methoxy-phenyl, nitrobenzyl D2 Ki = 12 nM N/A
MT-45 Cyclohexyl, diphenylethyl Analgesic (ED50 = 5 mg/kg, mice) N/A

Biological Activity

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine is a piperazine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the central nervous system (CNS), where it may influence anxiety and depression-related behaviors.

Chemical Structure and Properties

The molecular formula of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine is C20H24N2C_{20}H_{24}N_2, with a molecular weight of approximately 308.42 g/mol. Its structure consists of a piperazine ring substituted with a phenylethyl group and a pyrrole-containing phenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H24N2C_{20}H_{24}N_2
Molecular Weight308.42 g/mol
CAS Number[Not available]

Anxiolytic and Antidepressant Effects

Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects. For instance, studies on related compounds have demonstrated their ability to modulate serotonergic pathways and interact with GABAA receptors, which are critical in the regulation of mood and anxiety.

  • Mechanism of Action : The anxiolytic activity is primarily mediated through the serotonergic system, particularly involving the 5-HT1A receptor, and may also engage the benzodiazepine site on GABAA receptors. Such interactions suggest a multifaceted approach to alleviating anxiety symptoms.

Case Studies

  • Study on LQFM192 : A related compound, LQFM192, was evaluated for its anxiolytic properties using behavioral tests such as the elevated plus-maze and forced swimming test. Results indicated significant anxiolytic-like activity at specific doses (54 and 162 μmol/kg), with effects blocked by serotonergic antagonists, confirming the involvement of serotonin pathways in its mechanism .
  • Behavioral Testing : In another study focusing on piperazine derivatives, compounds were subjected to various CNS screening tests including the open field test and light-dark box test. The results revealed that some derivatives increased locomotion and reduced anxiety-like behavior, indicating their potential as therapeutic agents .

Pharmacological Profiles

The pharmacological profile of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine suggests promising activity against anxiety disorders. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedAnxiolytic ActivityMechanism Involved
LQFM192YesSerotonergic system, GABAA receptor
LQFM008YesSerotonergic pathway
Piperazine DerivativeYesMixed serotonergic and GABAA interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.